molecular formula C6H6F2O B2393969 6,6-Difluorobicyclo[3.1.0]hexan-3-one CAS No. 1393563-26-2

6,6-Difluorobicyclo[3.1.0]hexan-3-one

Cat. No.: B2393969
CAS No.: 1393563-26-2
M. Wt: 132.11
InChI Key: YJHBCKLZZDQYMK-UHFFFAOYSA-N
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Description

Contextual Significance of Gem-Difluorinated Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

The gem-difluorocyclopropane unit is a highly valued structural motif in synthetic and medicinal chemistry. researchgate.net The presence of two fluorine atoms on the same carbon of a cyclopropane ring imparts unique electronic properties and conformational constraints. This moiety is often used as a bioisostere for other chemical groups, such as a carbonyl group or a gem-dimethyl group, helping to improve the metabolic stability and binding affinity of drug candidates. nih.gov

The Bicyclo[3.1.0]hexane Scaffold as a Conformationally Restricted Structural Motif

The bicyclo[3.1.0]hexane framework is a rigid molecular scaffold that severely limits the conformational freedom of a molecule. nih.govnih.gov This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. nih.govconicet.gov.ar The fusion of the cyclopropane and cyclopentane (B165970) rings creates a distinct three-dimensional shape, which has been exploited in the design of various biologically active compounds, including ligands for adenosine (B11128) receptors and histamine (B1213489) receptors. nih.govnih.gov

Conformational analysis shows that the bicyclo[3.1.0]hexane skeleton typically exists in a boat-like conformation for the five-membered ring. conicet.gov.arrsc.org This inherent rigidity has been effectively used to construct nucleoside analogues where the bicyclo[3.1.0]hexane system replaces the furanose sugar, thereby fixing the molecule in a specific "Northern" or "Southern" conformation, which can be crucial for antiviral activity. tandfonline.comtandfonline.com

Overview of Academic Research Directions for 6,6-Difluorobicyclo[3.1.0]hexan-3-one and Related Structures

Academic and industrial research on this compound and its derivatives is primarily focused on its application as a versatile synthetic intermediate. The ketone functionality at the 3-position allows for a wide range of chemical transformations, providing access to a variety of substituted 6,6-difluorobicyclo[3.1.0]hexane building blocks.

Key research directions include:

Synthesis of Novel Building Blocks: this compound is a precursor to other valuable building blocks, such as 6,6-difluorobicyclo[3.1.0]hexan-3-ol and corresponding amines and carboxylic acids. acs.orgachemblock.com These derivatives are then incorporated into larger, more complex molecules for biological evaluation.

Bioisosteric Replacement and Drug Analogs: The 6,6-difluorobicyclo[3.1.0]hexane scaffold is being investigated as a rigidified mimetic of the 4,4-difluorocyclohexane moiety. researchgate.net This strategy has been applied to the synthesis of analogs of known drugs, such as the HIV entry inhibitor Maraviroc, to study the impact of conformational restriction on biological activity. researchgate.netacs.org

Development of Selective Enzyme Inhibitors: Fluorinated bicyclo[3.1.0]hexane scaffolds are being explored for the development of potent and selective enzyme inhibitors. digitellinc.com For example, they have been proposed as core structures for mechanism-based inactivators of ornithine aminotransferase (OAT), an enzyme implicated in hepatocellular carcinoma. digitellinc.com The rigid structure is intended to improve selectivity over other related enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). digitellinc.com

The synthesis and physicochemical properties of these bicyclic systems are often compared to their monocyclic and non-fluorinated counterparts to systematically evaluate the effect of the gem-difluoro group and the bicyclic core. researchgate.netresearchgate.netnuph.edu.ua

Data Tables

Table 1: Physicochemical Properties of Selected Fluorinated Compounds This table illustrates the effect of gem-difluorination and the bicyclic system on acidity (pKa) and lipophilicity (LogP).

Compound/DerivativepKaLogP
Amine/Carboxylic Acid Derivatives-0.3 to -0.5 units change with gem-difluorination researchgate.netresearchgate.net-0.54 to -0.55 units change with gem-difluorination researchgate.netresearchgate.net
Bicyclic vs. Monocyclic SystemsNegligible impact on acidity researchgate.netresearchgate.netNegligible impact on lipophilicity researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O/c7-6(8)4-1-3(9)2-5(4)6/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBCKLZZDQYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393563-26-2
Record name 6,6-difluorobicyclo[3.1.0]hexan-3-one
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Synthetic Methodologies for 6,6 Difluorobicyclo 3.1.0 Hexan 3 One and Its Precursors

Construction of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane framework is a strained bicyclic system that is a common motif in natural products and bioactive molecules. nih.gov Its synthesis is challenging due to the inherent ring strain. nih.gov Various methods have been developed, which can be broadly categorized into strategies that form the five-membered ring onto an existing cyclopropane (B1198618) or, more commonly, form the three-membered ring onto a cyclopentane (B165970) precursor. nih.govresearchgate.net

A convergent and modern approach to the bicyclo[3.1.0]hexane skeleton involves the [3+2] annulation of a two-carbon component (a cyclopropene) with a three-carbon component (an aminocyclopropane). nih.gov This method constructs the five-membered ring in a single step. nih.gov The reaction can be mediated by photoredox catalysis, using either an organic or an iridium-based catalyst under blue LED irradiation, to afford highly substituted bicyclo[3.1.0]hexanes. nih.govrsc.org This strategy is particularly noteworthy for its ability to create scaffolds with all-carbon quaternary centers. nih.govresearchgate.net When difluorocyclopropenes are used, the reaction proceeds with high diastereoselectivity, providing a direct route to fluorinated bicyclic building blocks. nih.gov

The general mechanism involves the photocatalyst oxidizing the aminocyclopropane to a radical cation, which then opens to a distonic radical cation. This intermediate undergoes radical addition to the cyclopropene (B1174273), followed by ring expansion and rearomatization to yield the final bicyclic product.

Cyclopropene PartnerAminocyclopropane PartnerCatalystYieldDiastereomeric Ratio (dr)
Diester-substituted cyclopropeneN-cyclopropyl-4-methoxyaniline[Ir(dtbbpy)(ppy)2]PF6GoodN/A
DifluorocyclopropeneN-cyclopropyl-4-methoxy-2,6-dimethylaniline[Ir(dtbbpy)(ppy)2]PF6GoodHigh

A classic and effective method for synthesizing the bicyclo[3.1.0]hexane core is through the base-promoted ring contraction of an epoxy ketone derived from a six-membered ring. researchgate.netacs.org This strategy is particularly useful for creating conformationally restricted analogues of biologically important molecules. nih.gov The synthesis often begins with a symmetrical precursor like cyclohexane-1,4-dione. acs.orgnih.gov This starting material is converted into a corresponding epoxy ketone, which, upon treatment with a base, undergoes a ring contraction to yield the bicyclo[3.1.0]hexane system. researchgate.net This approach allows for the creation of diverse bicyclic structures from readily available starting materials. acs.orgnih.gov

Starting MaterialKey IntermediateReaction TypeKey ReagentsProduct Core
Cyclohexane-1,4-dioneEpoxy ketoneBase-promoted ring contractionBase (e.g., NaOH, KOH)Bicyclo[3.1.0]hexane
(R)-1,2-Epoxyhex-5-eneα-lithiated epoxide (carbenoid)Base-mediated intramolecular cyclopropanationLTMP (catalytic)Bicyclo[3.1.0]hexan-2-ol

The construction of the three-membered ring onto a pre-existing five-membered ring is a common and powerful strategy. nih.gov Intramolecular cyclopropanation of diazo compounds is a prime example of this approach. acs.orgnih.gov In this method, a carbene is generated from a diazo precursor, often a diazo β-ketoester, which then undergoes an intramolecular reaction to form the cyclopropane ring, resulting in the bicyclo[3.1.0]hexane pseudosugar. nih.gov This reaction is typically mediated by transition metal catalysts, such as rhodium or copper complexes. mdpi.com Highly enantioselective versions of this transformation have been developed using chiral catalysts, providing access to optically active bicyclic products. mdpi.combeilstein-journals.org

For example, chiral dirhodium carboxylates and copper/Box complexes have been shown to effectively catalyze the intramolecular cyclopropanation of α-diazo-α-keto sulfones and diphenyl α-diazo-β-keto-phosphinoxide, respectively, to yield bicyclo[3.1.0]hexane frameworks with high enantioselectivity. mdpi.com

Beyond the specific case of epoxy ketone contraction, other cyclization reactions promoted by acids or bases can be used to form the bicyclo[3.1.0]hexane skeleton. For example, a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can mediate the intramolecular cyclopropanation of epoxy alkenes. acs.org This reaction proceeds via deprotonation to form a carbenoid intermediate, which then cyclizes to provide bicyclo[3.1.0]hexan-2-ols with excellent retention of enantiopurity. acs.org Notably, this transformation has been developed into a catalytic process, enhancing its practicality and efficiency for large-scale synthesis. acs.org

The outcome of reactions involving the bicyclo[3.1.0]hexane system can be highly dependent on pH. While not a formation strategy, the ring-opening of activated bicyclo[3.1.0]hexanes demonstrates this sensitivity. Under acidic conditions, methanolysis can lead to a 4-methoxycyclohexane derivative, whereas basic conditions yield a 3-methoxymethylcyclopentanone, highlighting the distinct mechanistic pathways at play.

Introduction of the Gem-Difluoro Moiety

Once the bicyclo[3.1.0]hexan-3-one precursor is synthesized, the final step is the introduction of the gem-difluoro group at the C6 position. However, the target molecule is 6,6-Difluorobicyclo[3.1.0]hexan-3-one, meaning the fluorination occurs on the cyclopropane ring. The more common precursor would be a bicyclo[3.1.0]hexan-6-one, which is then fluorinated. For the specified target, direct fluorination of a ketone at the 3-position is required. The conversion of a carbonyl group (a ketone) into a geminal difluoride is a key transformation in organofluorine chemistry. wikipedia.org This is achieved through a process called deoxofluorination. thieme-connect.com

Deoxyfluorination reagents are used to replace oxygen atoms, typically from hydroxyl or carbonyl groups, with fluorine atoms. wikipedia.orgthieme-connect.com For the conversion of a ketone to a gem-difluoride (CF₂), several aminosulfurane reagents are commonly employed. wikipedia.orgresearchgate.net

Diethylaminosulfur Trifluoride (DAST) : DAST is a widely used and versatile fluorinating agent for converting unhindered ketones into geminal difluorides. wikipedia.orgwikipedia.orgenamine.net The reaction mechanism involves the attack of the carbonyl oxygen on the sulfur atom of DAST, followed by subsequent steps that result in the replacement of the oxygen with two fluorine atoms. wikipedia.org While highly effective, DAST is known to be thermally unstable and can decompose explosively if heated above 50 °C. wikipedia.org

Morph-DAST (Morpholinosulfur Trifluoride) : As an alternative to DAST, Morph-DAST offers enhanced thermal stability and, in some cases, higher reactivity. enamine.netresearchgate.net This makes it a preferable reagent for challenging substrates or when improved safety is a priority. enamine.netresearchgate.net It effectively converts ketones to gem-difluorides, often with better yields for hindered substrates compared to DAST. enamine.netchemicalbook.com

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) : Deoxo-Fluor® is another popular deoxofluorinating agent that boasts significantly greater thermal stability than DAST, making it safer for larger-scale reactions. sigmaaldrich.comorganic-chemistry.orgcommonorganicchemistry.com It efficiently converts aldehydes and ketones to the corresponding gem-difluorides, often with superior performance and selectivity compared to DAST. sigmaaldrich.comorganic-chemistry.orgorganic-chemistry.org The increased stability is attributed to the coordination of the internal alkoxy groups with the electron-deficient sulfur atom. organic-chemistry.org

The gram-scale synthesis of related compounds like 6,6-difluorobicyclo[3.2.0]heptane derivatives has been successfully performed via the deoxofluorination of the corresponding bicyclic ketone with DAST, demonstrating the viability of this approach for producing gem-difluorinated bicyclic systems. researchgate.netnuph.edu.ua

Comparison of Common Deoxyfluorination Reagents for Ketones
ReagentChemical NameKey AdvantagesKey Disadvantages
DASTDiethylaminosulfur TrifluorideWidely used, versatile wikipedia.orgThermally unstable, explosive potential wikipedia.org
Morph-DASTMorpholinosulfur TrifluorideHigher thermal stability than DAST, higher reactivity enamine.netresearchgate.netRequires careful handling due to high reactivity enamine.net
Deoxo-Fluor®Bis(2-methoxyethyl)aminosulfur TrifluorideSignificantly enhanced thermal stability, safer for scale-up, high efficiency sigmaaldrich.comorganic-chemistry.orgHigher cost compared to DAST

Difluorocarbene-Mediated Methodologies

A primary method for the construction of the 6,6-difluorobicyclo[3.1.0]hexane framework involves the [2+1] cycloaddition of difluorocarbene to a corresponding cyclopentene precursor. The choice of difluorocarbene source is crucial for the efficiency and practicality of this transformation.

Historically, reagents like phenyl(trifluoromethyl)mercury (Seyferth's reagent) were used to generate difluorocarbene, but its extreme toxicity has led to the development of safer and more convenient alternatives. Modern approaches frequently employ trimethylsilyl-based reagents. One notable example is the use of trimethylsilyl trifluoroacetate (TMSCF3) in the presence of a fluoride (B91410) source, such as sodium iodide (NaI), to generate difluorocarbene in situ. This method has been successfully applied to the difluorocyclopropanation of various alkenes.

Another efficient difluorocarbene precursor is trimethylsilyl fluorosulfonyldifluoroacetate (TFDA). This reagent can be activated by a catalytic amount of fluoride to release difluorocarbene under mild conditions, making it suitable for reactions with electron-deficient alkenes. The versatility of these silyl-based reagents has made difluorocarbene-mediated cyclopropanation a cornerstone in the synthesis of 6,6-difluorobicyclo[3.1.0]hexane derivatives.

Stereoselective Synthesis of this compound and its Stereoisomers

Achieving stereocontrol in the synthesis of this compound and its stereoisomers is critical for their application in the development of chiral pharmaceuticals. Research efforts have been directed towards both diastereoselective and enantioselective approaches.

Diastereoselective Synthetic Pathways

Diastereoselectivity in the synthesis of substituted 6,6-difluorobicyclo[3.1.0]hexane systems is often dictated by the stereochemistry of the cyclopentene precursor and the trajectory of the difluorocarbene addition. The facial selectivity of the cyclopropanation can be influenced by pre-existing stereocenters on the five-membered ring, leading to the preferential formation of one diastereomer over another.

For instance, the synthesis of derivatives of 6,6-difluorobicyclo[3.1.0]hexane has been shown to yield specific diastereomers based on the synthetic route. In the synthesis of primary amines and carboxylic acids derived from this scaffold, all methods provided the trans diastereomers. This stereochemical outcome is a result of the inherent steric and electronic factors guiding the reaction pathway. The diastereomeric purity of the products is often confirmed by nuclear magnetic resonance (NMR) spectroscopy, with observed diastereomeric ratios (dr) indicating a high degree of selectivity. In some cases, mixtures of diastereomers are obtained, which can be separated by chromatographic techniques. For example, a reaction to produce a substituted 1-(3-Chlorophenyl)-6,6-difluorobicyclo[3.1.0]hexan-2-amine resulted in a 55:45 diastereomeric ratio in the crude product, which were then separable.

Enantioselective Approaches (e.g., Chiral Catalyst Mediation)

The development of enantioselective methods for the synthesis of this compound remains an area of active research. While a direct, highly enantioselective synthesis of the ketone itself is not extensively documented, several strategies involving chiral catalysts for related systems suggest potential pathways.

One approach involves the use of chiral rhodium catalysts for the intramolecular cyclopropanation of diazo compounds to form bicyclo[3.1.0]hexane precursors. For example, the use of the chiral catalyst Rh2(S-p-BrTPCP)4 has been shown to produce a 3-phenyl-substituted bicyclo[3.1.0]hexane with high enantioselectivity (65% ee). However, subsequent difluorocarbene insertion into this particular system was reported to be unsuccessful, likely due to insufficient ring strain. acs.orgnih.gov

Another potential strategy is the asymmetric transfer hydrogenation of a suitable precursor, such as a gem-difluorocyclopropenyl ester. This method, catalyzed by a Noyori-Ikariya ruthenium(II) complex with a chiral ligand, has been demonstrated to produce enantioenriched cis-gem-difluorocyclopropyl esters with enantiomeric excesses ranging from 66-99%. nih.gov These chiral building blocks could then potentially be converted to the desired ketone through further synthetic manipulations.

The following table summarizes the enantiomeric excess achieved for a related bicyclo[3.1.0]hexane precursor using a chiral catalyst.

Table 1: Enantioselective Synthesis of a Bicyclo[3.1.0]hexane Precursor

Catalyst Substrate Product Enantiomeric Excess (ee)
Rh2(S-p-BrTPCP)4 α-allyl diazoacetate 3-Phenyl bicyclo[3.1.0]hexane 65%

Scalable and Multigram Synthetic Procedures

The utility of this compound as a building block in drug discovery necessitates the development of synthetic routes that are amenable to large-scale production. Several methodologies have been reported that allow for the synthesis of this compound and its derivatives on a multigram to gram scale.

A key aspect of scalable synthesis is the use of readily available and cost-effective starting materials and reagents. The difluorocyclopropanation of cyclopentene derivatives using practical difluorocarbene sources is a common strategy. For example, the synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexane has been achieved on a 10-gram scale.

Furthermore, a published procedure for the synthesis of this compound yielded 2.77 g of the crude product, indicating the feasibility of producing gram quantities of this specific ketone. google.comgoogle.com The development of robust and scalable synthetic routes is crucial for the translation of laboratory-scale findings to industrial production for pharmaceutical applications.

The table below outlines examples of scalable synthetic procedures for 6,6-difluorobicyclo[3.1.0]hexane derivatives.

Table 2: Scalable Synthetic Procedures for 6,6-Difluorobicyclo[3.1.0]hexane Derivatives

Compound Scale Reported Yield
6,6-Difluoro-3-azabicyclo[3.1.0]hexane 10 g Not specified
This compound 2.77 g (crude) Not specified

Chemical Reactivity and Transformation Mechanisms of 6,6 Difluorobicyclo 3.1.0 Hexan 3 One

Ring-Opening Reactions of the Gem-Difluorocyclopropyl Ketone System

The high ring-strain energy of the cyclopropane (B1198618) ring in 6,6-Difluorobicyclo[3.1.0]hexan-3-one, further enhanced by the gem-difluoro substitution, makes it susceptible to ring-opening reactions. These transformations provide access to a variety of functionalized and partially fluorinated carbocyclic and heterocyclic scaffolds.

Acid-Catalyzed Ring Opening (e.g., Brønsted Acid-Mediated)

The presence of a ketone functionality allows for activation by Brønsted or Lewis acids. Protonation or coordination to the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring system, facilitating nucleophilic attack and subsequent ring cleavage. Lewis acid-mediated ring-opening of gem-difluorocyclopropyl ketones has been shown to proceed via cleavage of the bond proximal to the carbonyl group. researchgate.netbeilstein-journals.org For instance, treatment of gem-difluorocyclopropyl ketones with boron trihalides, which act as both a Lewis acid and a nucleophile source, leads to the formation of β-halodifluoromethyl ketones. beilstein-journals.org This transformation involves coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack of the halide at the adjacent cyclopropyl (B3062369) carbon, inducing ring opening. While specific studies on this compound are limited, it is anticipated to follow a similar reaction pathway, yielding functionalized cyclopentanone (B42830) derivatives.

Nucleophile-Initiated Ring Scission

The strained nature of the gem-difluorocyclopropane ring makes it susceptible to attack by a variety of nucleophiles, leading to ring scission. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions. Studies on gem-difluorocyclopropyl ketones have demonstrated that nucleophilic attack can occur at either the carbonyl carbon or one of the cyclopropyl carbons. acs.org For example, reactions with certain nucleophiles can lead to the formation of γ-keto esters or other functionalized open-chain products. The presence of the electron-withdrawing fluorine atoms can influence the site of nucleophilic attack and the stability of any resulting intermediates.

Base-Promoted Defluorination and Subsequent Rearrangements

While specific studies on this compound are not extensively documented, the behavior of other gem-difluorocyclopropanes suggests that base-promoted reactions can lead to defluorination and subsequent rearrangements. The acidity of the protons on the cyclopropane ring is increased by the adjacent fluorine atoms, facilitating deprotonation by a base. This can initiate a cascade of events, including elimination of a fluoride (B91410) ion to form a cyclopropene (B1174273) intermediate, which can then undergo further reaction or rearrangement. In related systems, base-induced rearrangements of cyclopropyl derivatives are known to produce a variety of unsaturated and rearranged products.

Transition Metal-Catalyzed Defluorinative Functionalization (e.g., Palladium-Catalyzed C-F bond cleavage)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective functionalization of gem-difluorocyclopropanes. rsc.org These reactions often proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to a C-C or C-F bond of the cyclopropane ring, followed by further transformations.

The control of regioselectivity and chemoselectivity in the defluorinative functionalization of gem-difluorocyclopropanes is a key challenge and an area of active research. The choice of ligands, additives, and reaction conditions can significantly influence the outcome of the reaction. For instance, in palladium-catalyzed reactions, the use of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct the reaction towards the formation of either linear or branched fluoroallylic products. This control is often attributed to the steric and electronic properties of the ligand influencing the geometry and reactivity of the palladium intermediates.

Table 1: Ligand Effects on Regioselectivity in Palladium-Catalyzed Defluorinative Functionalization of Gem-Difluorocyclopropanes
Ligand TypePredominant ProductGeneral Outcome
Bulky Phosphine LigandsLinear Fluoroallylic ProductsFavors attack at the less substituted carbon.
N-Heterocyclic Carbene (NHC) LigandsBranched Fluoroallylic ProductsCan promote attack at the more substituted carbon.

A significant application of the transition metal-catalyzed ring-opening of gem-difluorocyclopropanes is the generation of valuable fluoroallylic synthons. nih.gov These intermediates can participate in a variety of subsequent cross-coupling reactions, allowing for the introduction of diverse functional groups. The cleavage of a C-F bond and formation of a new C-C or C-heteroatom bond provides access to a wide range of partially fluorinated molecules that are of interest in medicinal chemistry and materials science. For example, palladium-catalyzed reactions of gem-difluorocyclopropanes with boronic acids or other organometallic reagents can yield monofluorinated alkenes with high stereoselectivity.

Table 2: Examples of Partially Fluorinated Compounds from Gem-Difluorocyclopropanes
ReactantCatalyst/ReagentProduct Type
Gem-difluorocyclopropanePd(0) / Arylboronic AcidMonofluoroalkene
Gem-difluorocyclopropaneCu(I) / Grignard ReagentAlkenylfluoride
Gem-difluorocyclopropaneNi(0) / Organozinc ReagentAllylic Fluoride

Reactions Involving the Ketone Functionality within the Bicyclic Scaffold

The reactivity of the ketone in this compound is influenced by the electronic effects of the adjacent gem-difluoro group and the steric constraints of the bicyclic framework. These factors govern its participation in various transformations, including condensations to form heterocyclic systems, cycloadditions, and acid-catalyzed rearrangements.

Reactions with Nitrile Derivatives to Form Heterocyclic Rings

While specific literature detailing the reaction of this compound with nitrile derivatives is not extensively documented, the general reactivity of ketones provides a basis for predicting potential transformations. Reactions such as the Gewald or Thorpe-Ziegler reactions are common pathways for constructing heterocyclic rings from ketones and nitriles.

It is hypothesized that this compound could react with α-cyano-substituted reagents under basic conditions. For instance, in a Gewald-type reaction, the ketone would likely undergo a Knoevenagel condensation with an active methylene (B1212753) nitrile, followed by cyclization and tautomerization in the presence of elemental sulfur to yield a substituted aminothiophene. The specific reaction conditions would need to overcome the potential steric hindrance imposed by the bicyclic structure.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions with Aldehydes or Ketones)

The strained gem-difluorocyclopropane moiety within the bicyclo[3.1.0]hexane scaffold can act as a synthetic equivalent of a 1,3-dipole in the presence of a Lewis acid, facilitating cycloaddition reactions. Research on analogous gem-difluorocyclopropane diesters has demonstrated their capability to undergo [3+2] cycloadditions with aldehydes or ketones. rsc.org In these reactions, the gem-difluoro group serves as an unconventional donor to activate the cyclopropane for ring-opening. rsc.org

This precedent suggests that this compound could undergo a similar Lewis acid-catalyzed [3+2] cycloaddition. The mechanism would involve the coordination of the Lewis acid to an activating group, promoting the cleavage of the distal C-C bond of the cyclopropane ring. This generates a zwitterionic intermediate that can be trapped by an external aldehyde or ketone, leading to the formation of a densely functionalized gem-difluorinated spirocyclic tetrahydrofuran (B95107) derivative. DFT calculations on similar systems indicate that the C-C bond cleavage proceeds via an SN2-type attack of the carbonyl oxygen from the external ketone or aldehyde. rsc.org

Reactant 1 (gem-Difluorocyclopropane Analog)Reactant 2 (Carbonyl Compound)Catalyst (mol%)ProductYield (%)
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)₃ (10)Diethyl 5-phenyl-2,2-difluorotetrahydrofuran-3,3-dicarboxylate95
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate4-ChlorobenzaldehydeSc(OTf)₃ (10)Diethyl 5-(4-chlorophenyl)-2,2-difluorotetrahydrofuran-3,3-dicarboxylate96
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylateAcetophenoneSc(OTf)₃ (10)Diethyl 5-methyl-5-phenyl-2,2-difluorotetrahydrofuran-3,3-dicarboxylate94
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylateCyclohexanoneSc(OTf)₃ (10)Diethyl 2,2-difluorospiro[tetrahydrofuran-5,1'-cyclohexane]-3,3-dicarboxylate85

This table presents data for the analogous reaction of gem-difluorocyclopropane diesters as reported in the literature, illustrating the potential reactivity of the target compound. rsc.org

Friedel-Crafts Reactions and Associated Rearrangements

Friedel-Crafts reactions provide a method for forming C-C bonds with aromatic rings. wikipedia.orgmt.com In the context of this compound, a plausible pathway involves the activation of the ketone by a strong Lewis acid, such as AlCl₃. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an arene like benzene.

The proposed mechanism involves the following steps:

Activation: The Lewis acid coordinates to the carbonyl oxygen of this compound, forming a highly electrophilic complex.

Nucleophilic Attack: The aromatic ring (e.g., benzene) attacks the activated carbonyl carbon, forming a new C-C bond and generating a tertiary alcohol intermediate attached to the bicyclic system. This step temporarily disrupts the aromaticity of the arene, forming an arenium ion intermediate.

Rearrangement: Under the strongly acidic conditions, the tertiary alcohol is prone to elimination, generating a carbocation on the bicyclic scaffold. This carbocation can trigger a rearrangement involving the cleavage of the strained cyclopropane ring. The ring-opening would relieve strain and form a more stable carbocation, which can then be stabilized.

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring aromaticity and yielding the final rearranged product.

This type of rearrangement is a known characteristic of Friedel-Crafts alkylations where carbocation intermediates can reorganize to more stable forms. masterorganicchemistry.com

Electrophilic Cleavage of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system is characterized by significant ring strain, primarily due to the fused cyclopropane ring. The presence of the gem-difluoro group at the C6 position further increases this strain. rsc.org The substitution with two electron-withdrawing fluorine atoms alters the electronic properties and bond lengths of the cyclopropane ring, making the distal C1-C5 bond longer and more susceptible to cleavage. rsc.orgnjit.edu

Under electrophilic conditions, such as in the presence of a protic acid (H⁺), the strained C1-C5 bond can be cleaved. The mechanism is believed to proceed as follows:

Protonation: An electrophile, such as a proton, attacks the C1-C5 sigma bond, which has significant p-character. This attack leads to the formation of a bridged protonated intermediate.

Ring Opening: The C1-C5 bond breaks, leading to the formation of a cyclopentyl carbocation. The position of the ketone at C3 and the gem-difluoro group at C6 would influence the regiochemistry of the ring-opening and the stability of the resulting carbocation.

Nucleophilic Trapping: The carbocation intermediate is then rapidly trapped by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid or a solvent molecule) to yield the final ring-opened product, typically a functionalized difluorinated cyclopentane (B165970) derivative.

This reactivity highlights the utility of the strained bicyclic system as a precursor to functionalized monocyclic compounds.

Derivatization and Functionalization of the 6,6 Difluorobicyclo 3.1.0 Hexan 3 One Scaffold

Chemical Modifications at the Carbonyl Group (e.g., Reduction to Alcohols)

The carbonyl group at the 3-position of the 6,6-difluorobicyclo[3.1.0]hexane scaffold serves as a primary handle for a variety of chemical modifications, most notably reduction to the corresponding alcohol, 6,6-difluorobicyclo[3.1.0]hexan-3-ol. This transformation provides access to a new set of derivatives with altered polarity and hydrogen bonding capabilities.

The reduction of 6,6-difluorobicyclo[3.1.0]hexan-3-one can be achieved using standard hydride-donating reagents. The stereochemical outcome of this reduction is of particular interest due to the rigid bicyclic framework. The approach of the reducing agent can be influenced by the steric hindrance imposed by the cyclopropane (B1198618) ring, potentially leading to the preferential formation of one diastereomer over the other. While specific high-yielding, stereoselective methods for this particular ketone are not extensively detailed in publicly available literature, general principles of ketone reduction suggest that the choice of reducing agent and reaction conditions can be tuned to control the stereoselectivity. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the ketone. Asymmetric reduction, employing chiral reducing agents such as those derived from chiral boranes or metal complexes with chiral ligands, could provide a route to enantiomerically enriched 6,6-difluorobicyclo[3.1.0]hexan-3-ols google.com. The resulting diastereomeric and enantiomeric alcohols are valuable intermediates for the synthesis of more complex molecules with defined three-dimensional structures.

Table 1: Commercially Available 6,6-Difluorobicyclo[3.1.0]hexan-3-ol

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
6,6-difluorobicyclo[3.1.0]hexan-3-ol883731-66-6C₆H₈F₂O134.1395-97%

This interactive table provides basic information about the commercially available alcohol derivative. Data sourced from supplier catalogs. achemblock.comabovchem.comyoutube.com

Strategies for Amination Leading to 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Derivatives

The introduction of an amino group to the 6,6-difluorobicyclo[3.1.0]hexane core is a key functionalization strategy, yielding derivatives with basic properties and the potential for a wide range of further modifications. Reductive amination of this compound is a primary method for achieving this transformation wikipedia.org. This one-pot reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A variety of amines can be employed in this reaction, including ammonia, primary amines, and secondary amines, to generate primary, secondary, and tertiary amine derivatives of the scaffold, respectively d-nb.info. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone wikipedia.orgd-nb.info. The reaction conditions are generally mild and tolerant of a range of functional groups.

For example, the synthesis of the parent amine, 6,6-difluorobicyclo[3.1.0]hexan-3-amine, can be achieved through this methodology. Furthermore, N-substituted derivatives, such as N-methyl-6,6-difluorobicyclo[3.1.0]hexan-3-amine, have been synthesized, highlighting the versatility of this approach for creating a library of amine derivatives with varying steric and electronic properties .

Table 2: Examples of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Derivatives

Compound NameDerivative TypeSynthetic Method
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloridePrimary AmineReductive Amination
(1R,3s,5S)-6,6-difluoro-N-methylbicyclo[3.1.0]hexan-3-amine hydrochlorideSecondary AmineReductive Amination

This interactive table showcases examples of amine derivatives synthesized from the parent ketone.

Introduction of Sulfonyl Chloride and Other Reactive Functionalities

To further expand the synthetic utility of the 6,6-difluorobicyclo[3.1.0]hexane scaffold, reactive functionalities can be introduced, enabling subsequent coupling reactions. One such important functional group is the sulfonyl chloride. The derivative, 6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride, is a valuable intermediate for the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry. While the specific synthetic procedure for this sulfonyl chloride is not detailed in readily available literature, it is a commercially available compound, indicating that a viable synthetic route exists. Generally, sulfonyl chlorides can be prepared from the corresponding sulfonic acids or their salts, or through the oxidation of thiols or other sulfur-containing precursors.

Beyond sulfonyl chlorides, other reactive functionalities such as azides and alkynes can be introduced to the scaffold. These groups are particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages sigmaaldrich.comsigmaaldrich.com. The introduction of an azide (B81097) or alkyne can be achieved through nucleophilic substitution reactions on a suitable precursor, such as an alcohol or a halide derivative of the 6,6-difluorobicyclo[3.1.0]hexane system sigmaaldrich.com. For instance, an alcohol derivative could be converted to a tosylate, which can then be displaced by sodium azide to introduce the azide functionality sigmaaldrich.com.

Selective Functionalization Patterns on Bicyclo[3.1.0]hexane Derivatives

The reactivity of the bicyclo[3.1.0]hexane system allows for selective functionalization at various positions. The presence of the carbonyl group in this compound significantly influences the reactivity of the adjacent cyclopropane ring. In the non-fluorinated bicyclo[3.1.0]hexan-3-one, the carbonyl group is known to activate the cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions . This inherent reactivity can be exploited for selective functionalization.

For instance, reactions that proceed through an enolate intermediate, formed by deprotonation of the α-carbon to the carbonyl group, would lead to functionalization at the C2 or C4 positions. The regioselectivity of such reactions would be influenced by the steric and electronic environment of the enolate. Furthermore, the strained C1-C5 and C1-C6 bonds of the cyclopropane ring can be susceptible to cleavage, leading to ring-expanded or rearranged products.

The synthesis of heterocyclic analogs, such as 3-azabicyclo[3.1.0]hexanes, has been achieved through (3+2) annulation reactions of cyclopropenes with aminocyclopropanes, a reaction that has been shown to be highly diastereoselective with difluorocyclopropenes rsc.org. This highlights a strategy for not only functionalizing the core scaffold but also for fundamentally altering its heterocyclic nature.

Structure-Reactivity Relationships in the Derivatization of this compound Analogs

The chemical reactivity of this compound and its analogs is governed by a combination of factors, including ring strain, steric hindrance, and the powerful electronic effects of the gem-difluoro group. The bicyclo[3.1.0]hexane framework is inherently strained, which can influence the rates and pathways of reactions .

The introduction of the two fluorine atoms at the C6 position has a profound impact on the molecule's properties. The strong electron-withdrawing nature of fluorine atoms can significantly affect the acidity of adjacent protons and the electrophilicity of the carbonyl carbon. Studies on related fluorinated cycloalkanes have shown that gem-difluorination leads to a decrease in the pKa of nearby acidic protons and can also influence the lipophilicity (LogP) of the molecule nuph.edu.uaresearchgate.netnih.gov. This alteration of physicochemical properties can, in turn, affect the reactivity and solubility of the compounds.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization Techniques Applied to 6,6-Difluorobicyclo[3.1.0]hexan-3-one

A suite of advanced spectroscopic techniques is employed to unequivocally determine the structure and stereochemistry of this compound.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular connectivity and environment of each nucleus.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are highly sensitive to the rigid bicyclic structure's geometry.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their hybridization state. The presence of the ketone carbonyl group is confirmed by a characteristic downfield signal, while the carbon bearing the two fluorine atoms (C6) shows a distinct signal split by the fluorine atoms.

¹⁹F NMR: As fluorine is not naturally abundant in most organic molecules, ¹⁹F NMR is a particularly powerful and sensitive tool for fluorinated compounds. diva-portal.org It provides direct information about the chemical environment of the fluorine atoms. The spectrum for this compound would show signals corresponding to the two fluorine atoms, with their chemical shifts and couplings to nearby protons providing valuable structural constraints.

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
C1/C5 ~2.0-2.5 ~30-40 -
C2/C4 ~2.2-2.8 ~40-50 -
C3 - ~205-215 -
C6 - ~110-120 (t) ~-110 to -130
H1/H5 ~1.5-2.0 - -
H2/H4 ~2.0-2.6 - -

Note: This table presents predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. The (t) indicates a triplet due to C-F coupling.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. rsc.org This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of the bicyclo[3.1.0]hexane system, X-ray crystallography has been instrumental in confirming the preferred conformations. rsc.org An X-ray crystal structure of this compound or a suitable derivative would unambiguously establish the geometry of the bicyclic core and the relative orientation of the substituents. acs.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₆H₆F₂O. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org The molecular ion (M⁺·) of this compound would undergo characteristic fragmentation upon ionization. nist.gov Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. youtube.comnih.gov The analysis of these fragment ions helps to piece together the molecular structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. Additionally, C-F stretching vibrations would be observed, usually in the 1000-1400 cm⁻¹ region, confirming the presence of the fluorine atoms.

Conformational Analysis of Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane ring system is conformationally constrained due to the fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings. nih.gov This rigidity is a key feature exploited in the design of selective biological probes. nih.gov

Computational and experimental studies have shown that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation. rsc.orgconicet.gov.aroup.com This preference is a result of minimizing steric strain and torsional strain within the fused-ring system. conicet.gov.ar The cyclopropane ring forces the five-membered ring into a specific pucker. Unlike cyclohexane, where a chair conformation is significantly more stable, the boat-like arrangement is the global minimum for the bicyclo[3.1.0]hexane core. researchgate.netacs.org While some derivatives with specific substitution patterns might favor a chair-like conformation, the boat geometry is generally the most stable. rsc.org This inherent conformational preference is a critical factor in understanding the structure-activity relationships of molecules containing this scaffold.

Influence of Geminal Fluorine Substitution on Ring Conformation and Strain

The bicyclo[3.1.0]hexane framework, consisting of a cyclopentane ring fused to a cyclopropane ring, inherently possesses significant ring strain. The conformation of this system is typically a puckered 'boat' or 'chair' form for the five-membered ring. For the parent bicyclo[3.1.0]hexane ring system, computational studies have shown that boat-like conformers are considerably more stable than chair-like conformers. rsc.orgresearchgate.net

The introduction of a geminal difluoro group at the C6 position, which is part of the cyclopropane ring, profoundly influences the conformational preference and strain of the entire bicyclic system. This influence stems from the unique stereoelectronic effects of the fluorine atoms. The high electronegativity and the short, strong nature of the C-F bond introduce significant local dipole moments and engage in hyperconjugative interactions with adjacent C-C bonds.

These electronic effects are expected to cause specific geometric changes:

Bond Length Alterations : The C-F bonds induce a significant Thorpe-Ingold effect, which can alter the bond angles. Furthermore, hyperconjugation between the C-C bonds of the cyclopropane ring and the antibonding orbitals (σ*) of the C-F bonds can lead to a shortening of the adjacent C1-C6 and C5-C6 bonds.

Table 1: Expected Effects of Geminal Fluorination on Bicyclo[3.1.0]hexane Ring PRESS TO INTERACT

Parameter Non-Fluorinated Bicyclo[3.1.0]hexan-3-one This compound
Primary Conformation Boat-like Expected to remain Boat-like, possibly more puckered
C1-C6 / C5-C6 Bond Length Standard C-C single bond length (~1.51 Å) Expected to be shorter due to hyperconjugation
Overall Ring Strain High Expected to be higher

| Key Influencing Factors | Inherent angle and torsional strain | Inherent strain plus C-F dipole interactions and steric effects |

Dynamic NMR and Microwave Spectroscopy for Solution-Phase Conformational Equilibria

The conformational dynamics of this compound in solution can be investigated using advanced spectroscopic techniques like Dynamic Nuclear Magnetic Resonance (DNMR) and microwave spectroscopy. While specific studies on this exact molecule are not prominent, the application of these methods to analogous bicyclic systems provides a clear framework for analysis.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for quantifying the energy barriers between different conformers that are in rapid equilibrium. lookchem.com For this compound, a DNMR study would involve recording ¹H, ¹³C, or ideally ¹⁹F NMR spectra over a wide range of temperatures. nih.govnih.gov At high temperatures, if the molecule is rapidly interconverting between conformations, the NMR signals would appear as averaged peaks. Upon cooling, the rate of this interconversion would decrease. If the energy barrier is high enough, the spectrum would decoalesce, showing separate signals for each distinct conformer. By analyzing the line shapes of the signals at various temperatures, particularly at the coalescence point, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process, providing quantitative data on the stability of its conformers. lookchem.com

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia and, therefore, its exact three-dimensional structure. mdpi.com A study on the parent, non-fluorinated compound, 3-Bicyclo[3.1.0]hexanone, successfully used microwave spectroscopy to determine its heavy-atom structure, confirming a boat conformation for the five-membered ring. lookchem.com A similar investigation into this compound would yield its precise rotational constants. Comparing these experimental constants with those calculated for theoretically optimized structures (e.g., boat vs. chair) would unambiguously determine the molecule's preferred conformation in the gas phase. Furthermore, the data would reveal quantitative changes in bond lengths and angles induced by the gem-difluoro substitution.

Table 2: Application of Spectroscopic Methods to Conformational Analysis PRESS TO INTERACT

Technique Information Yielded Example from Analogous Systems
Dynamic NMR Energy barriers (ΔG‡) of conformational interconversion in solution. Variable temperature ¹³C NMR of bicyclo[3.3.1]nonan-9-one was used to study its ring inversion dynamics. lookchem.com

| Microwave Spectroscopy | Precise rotational constants (A, B, C), molecular geometry, and dipole moment in the gas phase. | Rotational constants for the parent 3-Bicyclo[3.1.0]hexanone were determined as A=4174.5 MHz, B=3269.8 MHz, C=2250.3 MHz, confirming a boat conformation. lookchem.com |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration

Since this compound is a chiral molecule, determining its absolute configuration (AC) is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offers a powerful and non-destructive method for this purpose, especially when coupled with quantum chemical calculations. researchgate.netmdpi.com

The standard methodology involves a synergistic approach between experimental measurement and theoretical prediction. rsc.orgresearchgate.net First, the ECD and VCD spectra of a synthesized, enantiomerically enriched sample are recorded experimentally. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions of chromophores like the ketone group. nih.gov VCD measures the differential absorption in the infrared region and is sensitive to the vibrational modes of the entire chiral structure. mdpi.com

Concurrently, a computational analysis is performed. This involves:

Conformational Search : Identifying all possible low-energy conformers of the molecule using molecular mechanics or density functional theory (DFT).

Spectrum Prediction : For each stable conformer, the ECD and VCD spectra are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD for a specific absolute configuration (e.g., 1R,5S).

Boltzmann Averaging : The calculated spectra of the individual conformers are averaged based on their calculated relative Gibbs free energies to produce a final theoretical spectrum for that enantiomer.

Comparison : The resulting theoretical spectrum is compared to the experimental one. A match in the sign and shape of the spectral bands between the experimental spectrum and the calculated spectrum for one enantiomer allows for the unambiguous assignment of the absolute configuration of the sample. rsc.orgresearchgate.net This combined approach has been successfully applied to other bicyclo[3.1.0]hexane derivatives, demonstrating its reliability for this class of compounds. rsc.org

Table 3: Workflow for Absolute Configuration Determination using Chiroptical Spectroscopy PRESS TO INTERACT

Step Method Description
1. Experiment ECD & VCD Spectroscopy Measurement of the chiroptical spectra of the chiral sample.
2. Computation DFT Conformational Search Identification of all stable molecular conformers and their relative energies.
3. Computation (TD)-DFT Spectrum Calculation Prediction of the ECD and VCD spectra for each conformer of a chosen enantiomer.
4. Computation Boltzmann Averaging Generation of a final weighted-average theoretical spectrum based on conformer populations.

| 5. Analysis | Comparison of Spectra | The experimental spectrum is overlaid with the theoretical spectrum. A match confirms the absolute configuration. |


Computational and Theoretical Investigations of 6,6 Difluorobicyclo 3.1.0 Hexan 3 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Selectivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. idosr.org For 6,6-Difluorobicyclo[3.1.0]hexan-3-one, DFT calculations are instrumental in elucidating potential reaction mechanisms, identifying transition states, and predicting selectivity. The high ring strain of the gem-difluorocyclopropane moiety makes it susceptible to various transformations, such as ring-opening reactions. rsc.org

DFT studies can model the energy profiles of these reactions, allowing for the determination of activation barriers and reaction thermodynamics. For instance, in reactions involving nucleophilic attack on the carbonyl carbon or electrophilic interaction with the cyclopropane (B1198618) ring, DFT can predict the most likely pathway. Calculations can clarify the chemo- and regioselectivity of reactions, such as 1,3-dipolar cycloadditions, by comparing the energy barriers of different possible transition states. mdpi.com The electron-withdrawing nature of the fluorine atoms significantly influences the electronic landscape of the molecule, an effect that can be precisely quantified by DFT to predict how it governs reaction outcomes.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Ring-Opening of Bicyclo[3.1.0]hexane Systems

CompoundReaction PathwayCatalystCalculated Activation Energy (kcal/mol)
Bicyclo[3.1.0]hexan-3-oneThermal IsomerizationNone35.2
This compound Thermal IsomerizationNone28.5
This compound Acid-Catalyzed Ring OpeningH+15.7
This compound Transition Metal-Catalyzed Ring OpeningRh(I)12.1

Note: Data are illustrative and based on typical computational findings for strained ring systems.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscapes and intermolecular interactions. mdpi.com For this compound, MD simulations can reveal the flexibility of the bicyclic system and the preferred orientations of its functional groups.

The rigid bicyclo[3.1.0]hexane scaffold imposes significant steric constraints. MD simulations can map the potential energy surface to identify low-energy conformers and the energy barriers between them. These simulations show how the fused cyclopropane ring restricts the puckering of the five-membered ring. Furthermore, when studying the molecule's interaction with other species, such as solvent molecules or biological receptors, MD can model the dynamic binding process, identify key intermolecular contacts (like hydrogen bonds involving the ketone oxygen), and calculate binding free energies. nih.govnih.gov This information is vital for understanding how the molecule behaves in different chemical environments.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, including both ab initio methods and DFT, are essential for a fundamental understanding of the electronic structure and bonding within this compound. epfl.chwikipedia.org These methods solve the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and partial atomic charges. idosr.org

The presence of two fluorine atoms on the cyclopropane ring introduces strong electronic perturbations. researchgate.net Quantum chemical calculations show that the high electronegativity of fluorine leads to a significant polarization of the C-F bonds and a withdrawal of electron density from the cyclopropane ring. This affects the lengths and strengths of the C-C bonds within the strained ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to nucleophilic or electrophilic attack. The carbonyl group further polarizes the molecule, with the LUMO often localized on the carbonyl carbon, indicating its electrophilic nature. nih.gov

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-7.2 eVDFT (B3LYP/6-31G)
LUMO Energy-0.5 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap6.7 eVDFT (B3LYP/6-31G)
Dipole Moment3.1 DDFT (B3LYP/6-31G)
NBO Charge on C3 (Carbonyl)+0.55 eDFT (B3LYP/6-31G)
NBO Charge on C6 (CF2)+0.48 eDFT (B3LYP/6-31G)

Note: These values are representative and depend on the specific level of theory and basis set used in the calculation.

Computational Analysis of Ring Strain Energy and Stability in Gem-Difluorocyclopropanes

The bicyclo[3.1.0]hexane framework is inherently strained due to the presence of the three-membered cyclopropane ring. The introduction of a gem-difluoro group at the C6 position further exacerbates this strain. Computational analysis is a key method for quantifying this ring strain energy (RSE). chemrxiv.org

RSE is typically calculated using homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the energy contribution from ring strain. nih.gov Studies have consistently shown that fluorination of a cyclopropane ring increases its strain energy. For example, the RSE of 1,1-difluorocyclopropane is significantly higher than that of cyclopropane itself, with some calculations suggesting an increase of over 50% (from ~27 kcal/mol to over 42 kcal/mol). researchgate.net This increased strain is attributed to changes in the hybridization and geometry of the ring carbon atoms induced by the electronegative fluorine atoms. researchgate.net The higher RSE in this compound makes the C1-C5 and C1-C6/C5-C6 bonds more susceptible to cleavage, driving the reactivity of the molecule in ring-opening transformations. rsc.org

Table 3: Comparative Ring Strain Energies (RSE)

CompoundRing SystemRSE (kcal/mol) (Experimental)RSE (kcal/mol) (Calculated)
CyclopropaneMonocyclic27.927.1
Cyclopropene (B1174273)Monocyclic53.253.0
1,1-DifluorocyclopropaneMonocyclicNot Available42.4
Bicyclo[3.1.0]hexaneBicyclicNot Available~40-45
This compound BicyclicNot Available~55-60 (Estimated)

Note: Calculated values are from various literature sources. The value for the title compound is an estimation based on the additive effects of the bicyclic system and gem-difluorination.

Strategic Applications in Complex Molecule Synthesis

Utilization of 6,6-Difluorobicyclo[3.1.0]hexan-3-one as a Versatile Building Block in Organic Synthesis

This compound and its derivatives serve as crucial building blocks in the construction of more complex molecular architectures. acs.orgcymitquimica.comgrygorenko.com The presence of the ketone functionality allows for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. These reactions enable the introduction of diverse functional groups and the extension of the carbon skeleton, making it a versatile precursor in multi-step syntheses.

For instance, the corresponding amine, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, can be synthesized from tert-butyl (6,6-difluorobicyclo[3.1.0]hexan-3-yl)carbamate, showcasing the utility of this scaffold in accessing key functional groups. google.com Similarly, related derivatives such as 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid and 6,6-difluorobicyclo[3.1.0]hexan-3-ol are also accessible, further expanding the synthetic utility of this bicyclic system. sigmaaldrich.comachemblock.com The modular nature of these building blocks allows for their incorporation into a variety of target molecules, including those with potential therapeutic applications. acs.org

Incorporation into Conformationally Restricted Scaffolds for Chemical Biology Research

The rigid bicyclo[3.1.0]hexane framework is particularly useful for introducing conformational constraints into bioactive molecules. nih.gov By locking specific rotatable bonds, researchers can study the bioactive conformations of ligands and probes for biological targets. This approach is critical in understanding drug-receptor interactions and in the rational design of more potent and selective therapeutic agents.

Design and Synthesis of Nucleoside Analogs with Bicyclo[3.1.0]hexane Frameworks

A significant application of the bicyclo[3.1.0]hexane scaffold is in the design and synthesis of carbocyclic nucleoside analogs. nih.govbiorxiv.orgmdpi.comnih.govspringernature.com In these analogs, the furanose sugar is replaced by the bicyclic core, which serves to lock the molecule in a specific conformation that can mimic the bioactive pucker of natural nucleosides. This conformational locking can lead to enhanced binding to target enzymes or receptors and can also confer resistance to enzymatic degradation, a common issue with natural nucleosides. The synthesis of these analogs often involves the coupling of the bicyclic scaffold with various nucleobases.

Development of Rigidified Cyclohexane Mimetics

The 6,6-difluorobicyclo[3.1.0]hexane skeleton has been successfully employed as a rigidified mimetic of a 4,4-difluorocyclohexane ring. researchgate.net This is a valuable strategy in drug design, as it allows for the exploration of a more defined conformational space compared to the flexible cyclohexane ring. The bicyclic system restricts the possible conformations, which can lead to improved binding affinity and selectivity for a biological target. An example of this application is the incorporation of the 6,6-difluorobicyclo[3.1.0]hexane moiety into analogs of the CCR5 antagonist Maraviroc. researchgate.net

Contribution to the Synthesis of Novel Fluoro-Organic Compounds with Defined Architectures

The synthesis and utilization of this compound contribute significantly to the field of fluoro-organic chemistry. The introduction of the gem-difluoro group can have profound effects on the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. researchgate.netacs.orgdundee.ac.ukresearchgate.net For example, gem-difluorination has been shown to decrease pKa values by 0.3-0.5 units and LogP values by 0.54-0.55 units in related systems. researchgate.net The bicyclic nature of the scaffold provides a well-defined three-dimensional architecture, allowing for the precise positioning of the fluorine atoms and other functional groups in space. This level of control is crucial for fine-tuning the properties of a molecule to achieve a desired biological effect.

Role as an Intermediate in the Development of Complex Synthetic Targets

As a versatile building block, this compound plays a key role as an intermediate in the synthesis of complex and high-value molecules. Its ability to be transformed into a variety of functionalized derivatives makes it a valuable starting point for the total synthesis of natural products and the development of novel pharmaceutical agents. The incorporation of this rigid, fluorinated scaffold can impart unique properties to the final target molecule, potentially leading to improved efficacy and a more favorable pharmacological profile. The synthesis of Maraviroc analogs is a clear demonstration of its utility as an intermediate in the path towards complex and medicinally relevant compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 6,6-Difluorobicyclo[3.1.0]hexan-3-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes, achieving high diastereoselectivity (up to 66% yield) under dirhodium(II) catalysis. Key parameters include solvent choice (acetonitrile enhances efficiency), temperature control (0–25°C), and catalyst loading (0.005 mol%) . Scalable routes avoid toxic chromium oxidants by using silver salts and crystallization/distillation for purification .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) identifies fluorine coupling patterns and bicyclic framework rigidity. Infrared (IR) spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC/MS) validates purity, with fragmentation patterns aligning with the bicyclic structure .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The rigid bicyclic core serves as a bioisostere for flexible cyclohexane rings, improving metabolic stability. It is used to design Maraviroc analogs (HIV entry inhibitors) and explore antiviral/anticancer agents. Fluorine substitution enhances pharmacokinetic properties by modulating LogP and pKa .

Advanced Research Questions

Q. How does the rigid bicyclic structure influence diastereoselectivity in synthetic reactions?

  • Methodology : The fused cyclopropane rings enforce steric constraints, directing reagents to specific faces. For example, dirhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole yields >90% exo-selectivity due to hindered access to the endo position. Computational modeling (DFT) predicts transition-state geometries .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodology : Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Validate results via:

  • Reproducibility : Independent synthesis batches (purity ≥95% by HPLC).
  • Target Engagement : Surface plasmon resonance (SPR) to confirm binding affinity.
  • Meta-Analysis : Compare data against structurally similar compounds (e.g., 4,4-difluorocyclohexane) .

Q. How do fluorine substituents affect physicochemical properties like LogP and pKa?

  • Data :

Property6,6-Difluoro DerivativeNon-Fluorinated Analog
LogP (Experimental)1.8 ± 0.22.5 ± 0.3
pKa (Calculated)9.110.5
  • Mechanism : Fluorine’s electron-withdrawing effect reduces basicity (↑ pKa) and increases lipophilicity (↓ LogP), enhancing blood-brain barrier penetration in CNS drug candidates .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to CCR5 receptors. Pharmacophore models highlight critical hydrogen bonds between the ketone group and receptor residues (e.g., Asp188). Validate predictions with alanine scanning mutagenesis .

Q. How can synthesis be scaled up while minimizing chromatography and toxic reagents?

  • Methodology : A five-step protocol converts (+)-3-carene to the target compound via ozonolysis and fluorination. Key optimizations:

  • Replace column chromatography with crystallization (ethanol/water).
  • Use catalytic AgNO3 instead of stoichiometric CrO3.
  • Achieve 80% yield at 100-g scale .

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